2-茚满基对甲苯磺酸盐

描述

Synthesis Analysis

The synthesis of p-toluenesulfonate derivatives is a key theme in the provided papers. For instance, 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate is synthesized and then reacted with aryl iodides to yield cross-coupled products, which are further reacted to obtain desired difluoroethenes . Similarly, 2,2,2-Trifluoroethyl p-toluenesulfonate is used to generate difluorovinylboranes, which are then reacted with acyl chlorides or chloroformates to produce difluorovinyl carbonyl compounds . Another approach involves the same trifluoroethyl precursor to synthesize disubstituted difluoroalkenes . These methods demonstrate the versatility of p-toluenesulfonate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of p-toluenesulfonate derivatives is crucial for their reactivity. The presence of fluorine atoms in the molecules, as seen in the difluoroethenes and difluorovinyl carbonyl compounds, suggests a high degree of electronegativity and potential for unique chemical interactions . The uranyl p-toluenesulfonate compound, with its pentahydrate form, indicates a complex structure with a layered hydration shell, which could be inferred for other p-toluenesulfonate derivatives as well .

Chemical Reactions Analysis

The chemical reactions involving p-toluenesulfonate derivatives are diverse. Cross-coupling reactions are a common theme, where these derivatives are used as starting materials to couple with various organic moieties, such as aryl iodides and arylstannanes, to form complex organic molecules . The use of palladium catalysts and other reagents like LiBr and CuI is noted, which are essential for the success of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from the synthesis and hydration-dehydration studies of uranyl p-toluenesulfonate . The solubility of these compounds in different solvents, their crystallization behavior, and their stability under various conditions are important for their practical applications. The thermal gravimetric analysis (TGA) data and infrared (IR) spectra provide insights into the stability and structural changes upon hydration or dehydration .

科学研究应用

-

Catalytic Ozonation for Water Treatment

- Field : Environmental Science and Pollution Research .

- Application : Sodium p-toluenesulfonate (NaTSA) is degraded by catalytic ozonation with Co x Fe oxides as catalysts .

- Method : Two different cobalt-iron compounds, Co x Fe oxides prepared by co-precipitation/calcination (CPO) and Co x Fe oxides prepared by direct calcination (DCO), are used as catalysts . The influence of the initial pH value, catalyst dosage, and ozone concentration on the removal of NaTSA is investigated .

- Results : The removals of NaTSA by catalytic ozonation had a difference of about 12% .

-

Nonlinear Optical Material

- Field : Materials Science .

- Application : Hexaaqua cobalt (II) bis (p-Toluenesulfonate) (PTCO) is used as a third-order nonlinear optical material .

- Method : PTCO crystals are grown by a slow evaporation technique at ambient temperature . Single-crystal X-ray diffraction analysis is used to determine the crystal system .

- Results : The UV–Vis–NIR studies and photoluminescence analysis corroborated the suitability of PTCO in various optical and NLO applications .

-

Preparation of Tosylates

- Field : Organic Chemistry .

- Application : p-Toluenesulfonic acid is used to prepare tosylates . Tosylates are good leaving groups in nucleophilic substitution reactions .

- Method : The alcohol to be converted to the tosylate is treated with p-toluenesulfonic acid in the presence of a base .

- Results : The resulting tosylate can undergo nucleophilic substitution more readily than the original alcohol .

-

Quantitation of Genotoxic Impurities

- Field : Pharmaceutical Chemistry .

- Application : p-Toluenesulfonates are monitored and quantified in active pharmaceutical ingredients due to their carcinogenic properties .

- Method : High performance liquid chromatography with UV detection (HPLC-UV) is used for the quantitation of p-toluenesulfonates .

- Results : The method allows for accurate and reliable quantitation of genotoxic impurities in pharmaceuticals .

-

Preparation of 2-Norbornyl Cation

- Field : Organic Chemistry .

- Application : In a famous and illustrative use of tosylate, 2-norbornyl cation was displaced from the 7-norbornenyl tosylate .

- Method : The 7-norbornenyl tosylate is treated with a suitable nucleophile .

- Results : The elimination occurs 10^11 times faster than the solvolysis of anti-7-norbornyl p-toluenesulfonate .

-

Manufacturing Process of Pharmaceuticals

- Field : Pharmaceutical Chemistry .

- Application : p-Toluenesulfonic acid is frequently used in the manufacturing process as a counterion to salt formation . p-Toluenesulfonates may be formed when the acid reacts with methanol, ethanol, or propanol used in the reaction pathway .

- Method : The acid reacts with methanol, ethanol, or propanol used in the reaction pathway .

- Results : These compounds are carcinogenic; therefore, they need to be accurately monitored and quantified both during the process and in the final control of the drug substance .

安全和危害

属性

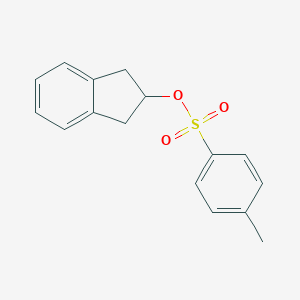

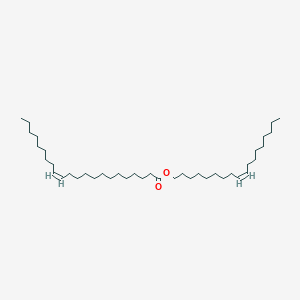

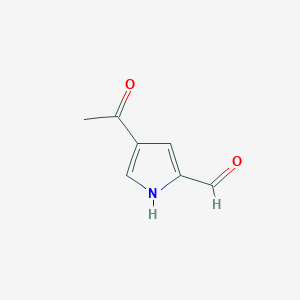

IUPAC Name |

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCPYFNAZEWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427371 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Indanyl p-toluenesulfonate | |

CAS RN |

17783-69-6 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)